(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C26H30N2O6 and a molecular weight of 466.53 g/mol . It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butoxycarbonyl (Boc) protecting group, and a pyrrolidine ring. This compound is commonly used in peptide synthesis due to its stability and reactivity.
Preparation Methods
The synthesis of (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid typically involves multiple steps:
Fmoc Protection: The amino group of the pyrrolidine ring is protected using the Fmoc group. This is achieved by reacting the amino group with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Boc Protection: The carboxyl group is protected using the Boc group. This involves reacting the carboxyl group with di-tert-butyl dicarbonate in the presence of a base.
Aminomethylation: The protected pyrrolidine is then aminomethylated using formaldehyde and a suitable amine source under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid undergoes various chemical reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using a base such as piperidine, while Boc deprotection is carried out using acidic conditions like trifluoroacetic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common reagents used in these reactions include bases like piperidine, acids like trifluoroacetic acid, and nucleophiles for substitution reactions. Major products formed include deprotected pyrrolidine derivatives and substituted pyrrolidines.
Scientific Research Applications
(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and inhibitors.
Biological Studies: It serves as a building block for the synthesis of biologically active peptides and proteins.
Mechanism of Action
The mechanism of action of (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar compounds to (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid include:
(2S,4S)-Fmoc-4-hydroxymethyl-1-Boc-pyrrolidine-2-carboxylic acid: This compound has a hydroxymethyl group instead of an aminomethyl group.
(2S,4S)-Fmoc-4-methyl-1-Boc-pyrrolidine-2-carboxylic acid: This compound has a methyl group instead of an aminomethyl group.
The uniqueness of this compound lies in its aminomethyl group, which provides additional reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
(2S,4S)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-14-16(12-22(28)23(29)30)13-27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBCMCAXZWBWLK-AOMKIAJQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108652 | |
Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273221-98-0 | |
Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273221-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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